Solvolysis Rate Enhancement by Homoallylic Participation: Cholesteryl Tosylate vs. Cyclohexyl Tosylate and Cholestanyl Tosylate
Cholesteryl tosylate undergoes acetolysis 119 times faster than the model secondary ester cyclohexyl tosylate, demonstrating profound anchimeric assistance from the Δ⁵ double bond [1]. Furthermore, in 90% aqueous dioxane, 6‑phenylcholesteryl tosylate solvolyzes 38 times faster than the saturated cholestanyl tosylate, while cholesteryl tosylate itself solvolyzes approximately 3.1‑fold faster than the same saturated analog (calculated as 1/0.32) [1]. These rate enhancements are directly attributable to stabilization of the incipient carbocation by the homoallylic π‑system, a feature absent in the saturated comparator.
| Evidence Dimension | Relative rate of acetolysis at 25 °C |
|---|---|
| Target Compound Data | k_rel = 119 (cholesteryl tosylate vs. cyclohexyl tosylate) |
| Comparator Or Baseline | Cyclohexyl p‑toluenesulfonate (k_rel = 1 by definition) |
| Quantified Difference | 119‑fold rate acceleration |
| Conditions | Acetolysis in acetic acid at 25 °C |
Why This Matters
This 119‑fold rate difference confirms that cholesteryl tosylate cannot be replaced by a simple secondary tosylate in kinetic studies or synthetic sequences where predictable, rapid solvolysis is required.
- [1] Sneen, R. A. (1958). Transmission of Electrical Effects Through Homoallylic Systems. II. Kinetics of Solvolysis of Some 6‑Arylcholesteryl p‑Toluenesulfonate Esters. Journal of the American Chemical Society, 80(15), 3977–3981. View Source
